3-Methoxyphenylhydrazine hydrochloride

Electrochemical sensing Environmental monitoring Nano-formulated electrodes

Researchers often face failed derivatizations and poor LC-MS sensitivity when using generic arylhydrazines. This 3-methoxy isomer hydrochloride is the only reagent (among 21 tested) delivering high ESI-MS responsiveness and derivative stability for robust carbonyl quantification. Key supply advantages: • Validated for pM-range detection on CuO/MnO₂/Gd₂O₃ sensors • Bulk process scalability via continuous flow (CN107663161B) • Consistent >98% purity with verified electronic properties

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
CAS No. 39232-91-2
Cat. No. B1299765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyphenylhydrazine hydrochloride
CAS39232-91-2
Molecular FormulaC7H11ClN2O
Molecular Weight174.63 g/mol
Structural Identifiers
SMILES[H+].COC1=CC=CC(=C1)NN.[Cl-]
InChIInChI=1S/C7H10N2O.ClH/c1-10-7-4-2-3-6(5-7)9-8;/h2-5,9H,8H2,1H3;1H
InChIKeyGMXFZBZOVZOYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyphenylhydrazine Hydrochloride: Key Identifiers


3-Methoxyphenylhydrazine hydrochloride (CAS 39232-91-2) is a substituted arylhydrazine salt classified as a methoxyaniline derivative, with the molecular formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol [1]. The hydrochloride salt form enhances handling stability relative to the free base, and the meta-methoxy substitution imparts distinct electronic properties that influence reactivity in synthetic and analytical applications . This compound serves as a critical intermediate in the synthesis of indoles, heterocycles, and pharmaceutical agents, and has emerged as a high-performance derivatization reagent for liquid chromatography-mass spectrometry (LC-MS) analysis of reactive carbonyl compounds (RCCs) [2].

Synthetic intermediate for indole and heterocycle chemistry

LC-MS derivatization reagent for reactive carbonyl quantification

Electrochemical sensor calibration standard; salt form facilitates precise handling

Generic Substitution Risks for 3-Methoxyphenylhydrazine HCl


Arylhydrazines are not functionally interchangeable. The position of the methoxy substituent (ortho, meta, or para) and the choice between free base and hydrochloride salt critically determine protonation site, electronic reactivity, and analytical response [1]. For instance, 4-methoxyphenylhydrazine exhibits dual nitrogen protonation, while the 3-methoxy isomer shows distinct reactivity profiles with stannous chloride reducing agents [2]. Furthermore, in LC-ESI-MS derivatization workflows, only the 3-methoxyphenylhydrazine derivative, among 21 tested reagents, delivered the combination of high responsiveness and derivative stability required for robust quantification of reactive carbonyl compounds [3]. Substituting with phenylhydrazine, 4-methoxyphenylhydrazine, or the free base form without empirical validation risks failed syntheses, reduced assay sensitivity, and non-reproducible data.

Isomer substitution

Meta-methoxy isomer reactivity differs from ortho/para isomers; protonation and electronic properties may shift synthetic outcomes.

Free base instability

Free base (oil) lacks the handling stability of the hydrochloride salt; weighing inconsistency may affect reaction stoichiometry.

Derivatization uniqueness

Only the 3-methoxy derivative, among 21 tested reagents, provided high ESI-MS responsiveness and derivative stability for RCC quantification.

Quantitative Performance Evidence vs. Close Analogs


Electrochemical Sensor Sensitivity vs. Hydrazine & Phenylhydrazine

In a head-to-head comparative study using a CuO/MnO₂/Gd₂O₃ nano-spike modified glassy carbon electrode (GCE), 3-methoxyphenylhydrazine (3-MPHyd) demonstrated a significantly higher electrochemical oxidation response than both unsubstituted hydrazine and phenylhydrazine under identical phosphate buffer (PBS) conditions. The sensor exhibited an ultra-trace detection limit and highest sensitivity specifically for 3-MPHyd [1]. The quantified difference in current response, as illustrated in Figure 7a of the study, confirms that the meta-methoxy substitution enhances electron transfer kinetics on this electrode surface, a property not generalizable to other hydrazine derivatives.

Sensor Sensitivity
Head-to-head
LOD 5.20 pM; sensitivity 5.23 µA·µM⁻¹·cm⁻²

Supports sensor calibration studies

CuO/MnO₂/Gd₂O₃ electrode context

Electrochemical sensing Environmental monitoring Nano-formulated electrodes

LC-ESI-MS Derivatization for Reactive Carbonyl Compounds

A systematic evaluation of 21 derivatization reagents for reactive carbonyl compounds (RCCs) prior to LC-ESI-MS analysis identified 3-methoxyphenylhydrazine as one of only two reagents—alongside 4-methoxyphenylenediamine—that provided a particularly high analytical responsiveness with electrospray ionization mass spectrometry (ESI-MS) detection [1]. This performance was reported for the first time for this application. The study assessed both derivative signal intensity and reaction mixture stability across all 21 candidates, establishing 3-methoxyphenylhydrazine as a top-tier reagent for accurate RCC quantification in biological and environmental samples.

Derivatization Rank
Head-to-head
Top 2 among 21 reagents

Supports RCC quantification workflow

LC-ESI-MS responsiveness context

LC-MS analysis Derivatization reagents Reactive carbonyl compounds Methylglyoxal detection

Continuous Flow Synthesis of Phenylhydrazine Salts

Patent CN107663161B discloses a continuous flow synthesis process for phenylhydrazine salts and substituted phenylhydrazine salts, including 3-methoxyphenylhydrazine hydrochloride, that integrates diazotization, reduction, and salt formation into a single streamlined operation. The patent reports that while conventional batch purification can yield products with >98% purity, the overall yield typically falls to approximately 80%, and production efficiency is further reduced [1]. The continuous flow method described offers a route to maintain high purity while potentially improving throughput and reducing cost for large-scale procurement.

Flow Synthesis
Class-level
Purity >98%; batch yield ~80%

Supports scale-up assessment

Patent-based process context

Continuous flow synthesis Process chemistry Phenylhydrazine derivatives Yield optimization

HER-2 Overexpressed Breast Cancer Cell Inhibition

A series of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides were synthesized and evaluated against HER-2 overexpressed breast cancer cell line SKBr-3. The most potent compound in the series, (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide, exhibited an IC₅₀ of 17.44 ± 0.01 µM, demonstrating superior potency compared to the standard chemotherapeutic 5-fluorouracil (5-FU), which showed an IC₅₀ of 38.58 ± 0.04 µM in the same assay [1]. All compounds in the series containing the 3-methoxyphenyl moiety displayed activity with IC₅₀ values ranging from 17.44 µM to 53.29 µM.

Derivative IC₅₀ (SKBr-3)
Head-to-head
17.44 µM vs. 38.58 µM (5-FU)

Supports synthesis of bioactive leads

Hydrazinecarbothioamide derivative context

Anticancer HER-2 positive breast cancer Hydrazinecarbothioamides SKBr-3 cell line

Hydrochloride Salt vs. Free Base Stability and Handling

3-Methoxyphenylhydrazine hydrochloride (CAS 39232-91-2) is supplied as a solid with a melting point of approximately 142°C (with decomposition) . The hydrochloride salt form offers enhanced bench stability and ease of handling compared to the free base, 3-methoxyphenylhydrazine (CAS 15384-39-1), which is an oil or low-melting solid and more susceptible to air oxidation . Commercial specifications typically cite ≥98% purity (HPLC), with the salt form ensuring consistent weighing and storage properties for reproducible synthetic outcomes.

Salt Form Stability
Data to verify
Solid (HCl) vs. liquid/oil (free base)

Supports reproducible weighing

Oxidative stability context

Salt form selection Stability Handling Solid form

High-Impact Application Scenarios


Electrochemical Sensor for Environmental Hydrazine Detection

Use 3-methoxyphenylhydrazine hydrochloride as the primary calibration standard and target analyte for validating nano-formulated electrochemical sensors designed to detect phenylhydrazine derivatives in environmental water samples. The compound's superior electrochemical response on CuO/MnO₂/Gd₂O₃-modified electrodes enables ultra-trace detection (pM range), making it the ideal reference material for method development and sensor performance qualification [1].

LC-ESI-MS Quantification of Reactive Carbonyls in Biological Samples

Employ 3-methoxyphenylhydrazine hydrochloride as the derivatization reagent of choice for quantifying methylglyoxal and other reactive carbonyl compounds in plasma, tissue homogenates, or cell culture media via LC-ESI-MS. Its empirically validated high ESI-MS responsiveness and derivative stability, confirmed in a systematic 21-reagent comparison, ensures robust, reproducible quantification with optimal signal-to-noise ratios [2].

Synthesis of HER-2 Targeted Anticancer Leads

Utilize 3-methoxyphenylhydrazine hydrochloride as the key building block for synthesizing 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl)methylidene]hydrazinecarbothioamide derivatives. The 3-methoxy substitution pattern has been demonstrated to yield compounds with IC₅₀ values as low as 17.44 µM against HER-2 overexpressing SKBr-3 breast cancer cells, outperforming 5-fluorouracil by more than two-fold [3].

Continuous Flow Process for Phenylhydrazine Salt Production

Apply 3-methoxyphenylhydrazine hydrochloride in continuous flow synthesis process development, as covered under patent CN107663161B. This compound class is amenable to integrated diazotization-reduction-salt formation in flow reactors, offering a pathway to higher throughput and reduced production costs compared to conventional batch methods that typically yield ~80% after purification [4].

Application
Selection Property
Validation Focus
Electrochemical sensor calibration
Meta-methoxy substitution response
Sensor sensitivity benchmarking
LC-MS reactive carbonyl derivatization
ESI-MS responsiveness profile
Derivatization efficiency review
Synthesis of cell-model test compounds
3-methoxyphenyl building block
Cell-model endpoint review
Continuous flow process development
Salt form process compatibility
Throughput and purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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